molecular formula C11H12ClNO2 B1587385 3-Chloro-4-pyrrolidinobenzoic acid CAS No. 585517-09-5

3-Chloro-4-pyrrolidinobenzoic acid

Cat. No. B1587385
M. Wt: 225.67 g/mol
InChI Key: ICTYJBKSXOEFEB-UHFFFAOYSA-N
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Description

3-Chloro-4-pyrrolidinobenzoic Acid is a chemical compound with the CAS Number: 585517-09-5 and a molecular weight of 225.67 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes 3-Chloro-4-pyrrolidinobenzoic acid, often involves ring construction from different cyclic or acyclic precursors . The synthetic route can also involve functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-pyrrolidinobenzoic Acid is represented by the linear formula C11H12ClNO2 . The Inchi Code for this compound is 1S/C11H12ClNO2/c12-9-7-8 (11 (14)15)3-4-10 (9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2, (H,14,15) .


Physical And Chemical Properties Analysis

3-Chloro-4-pyrrolidinobenzoic Acid is a white to yellow solid at room temperature . It has a molecular weight of 225.67 .

Scientific Research Applications

1. Photophysical Properties in Cyclopalladated Complexes

Cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate led to the synthesis of novel dimeric complexes. These complexes, when characterized through NMR, IR, and elemental analysis, exhibited significant photophysical properties, including intense absorption and fluorescence emission in solution at room temperature (Mancilha et al., 2011).

2. Catalytic Enantioselective Synthesis

A study involving pyrrolidine enamine as a substrate explored the catalytic synthesis of aminooxy carbonyl compounds. The findings revealed a significant catalyst structure, contributing to high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004).

3. Fluorescent pH Sensors

Research into heteroatom-containing organic fluorophores demonstrated that compounds like CP3E, with intramolecular charge transfer (ICT) characteristics, could serve as effective fluorescent pH sensors in both solution and solid states. This finding has potential applications in chemosensing for detecting acidic and basic organic vapors (Yang et al., 2013).

4. Corrosion Inhibition Studies

Studies on various compounds, including pyridine and pyrazole derivatives, have demonstrated their effectiveness as corrosion inhibitors. These compounds, particularly in molar hydrochloric acid solutions, show significant efficiency in protecting steel surfaces (Bouklah et al., 2005).

5. Synthesis of Complex Organic Scaffolds

Research involving pyrrolo-imidazo[1,2-a]pyridine scaffolds has demonstrated a new strategy for constructing complex organic molecules. This method provides rapid access to new libraries of small molecules with diverse structures, crucial for drug discovery and development (Zhang et al., 2019).

Safety And Hazards

The safety information for 3-Chloro-4-pyrrolidinobenzoic Acid indicates that it is classified under the GHS05 pictogram, with the signal word "Danger" . The hazard statements include H318, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

The future directions for 3-Chloro-4-pyrrolidinobenzoic acid and similar compounds could involve further exploration of their potential in drug discovery, given the versatility of the pyrrolidine ring in the synthesis of biologically active compounds .

properties

IUPAC Name

3-chloro-4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTYJBKSXOEFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406367
Record name 3-chloro-4-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-pyrrolidinobenzoic acid

CAS RN

585517-09-5
Record name 3-chloro-4-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-chloro-4-(1-pyrrolidinyl)benzoate (D39) (685 mg, 2.71 mmol) and aqueous sodium hydroxide (2M, 1.36 mL, 2.72 mmol) in ethanol (15 mL) was heated at 40° C. for 17 h. Further sodium hydroxide (1.36 mL, 2.72 mmol) was added and the reaction heated for a further 8 h. The mixture was concentrated and the residue dissolved in water (100 mL). The aqueous phase was washed with ethyl acetate (2×100 mL) and then acidified to pH 6. A white solid formed and hence was filtered off, washed with water and dried in a vacuum oven to give the title compound as an off-white solid (362 mg). MS (ES): C11H1235ClNO2 requires 225; found 226 (MH+).
Quantity
685 mg
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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